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Compound of Interest

Compound Name: 2-Cyclohexylideneacetic acid

Cat. No.: B074993 Get Quote

Introduction: The Molecular Blueprint
In the landscape of organic synthesis and drug development, the precise characterization of

molecular architecture is paramount. 2-Cyclohexylideneacetic acid (CAS 1552-91-6), a

seemingly simple bifunctional molecule, presents a rich tapestry of spectroscopic features that

serve as a foundational case study for researchers.[1] Its structure, containing a rigid

cyclohexyl ring, an exocyclic double bond, and a carboxylic acid moiety, offers a confluence of

functionalities whose electronic and steric interplay can be decoded through a multi-pronged

spectroscopic approach.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
Cyclohexylideneacetic acid. As direct experimental spectra for this specific compound are not

publicly available in spectral databases, this guide will leverage established spectroscopic

principles, data from analogous structures such as its esters and the saturated counterpart

(cyclohexylacetic acid), and field-proven insights to construct a robust and predictive analytical

framework. For professionals in medicinal chemistry and materials science, understanding

these spectral signatures is the first step toward predicting reactivity, understanding

intermolecular interactions, and ensuring the quality and identity of synthetic intermediates.

Molecular Structure and Atom Numbering
A clear understanding of the atomic arrangement is crucial for the assignment of spectroscopic

signals. The structure and numbering scheme for 2-Cyclohexylideneacetic acid are
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presented below.

Caption: Structure of 2-Cyclohexylideneacetic acid with atom numbering.

¹H NMR Spectroscopy: Probing the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful

tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift

of each proton is dictated by its local electronic environment, providing a fingerprint of its

position relative to functional groups and neighboring protons.

Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample

preparation and instrument calibration.

Sample Preparation: Dissolve ~5-10 mg of 2-Cyclohexylideneacetic acid in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is

standard, but DMSO-d₆ may be preferred to ensure the observation of the acidic proton of

the carboxyl group. Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp,

symmetrical peaks.

Acquisition Parameters: Acquire the spectrum using a standard pulse sequence. A sufficient

number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform

baseline correction. Integrate the signals to determine the relative number of protons

corresponding to each peak.

Predicted ¹H NMR Spectral Data
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The asymmetry of the molecule renders most protons chemically distinct. However, practical

resolution may lead to overlapping signals, particularly for the cyclohexyl methylene protons.
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Proton(s)

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration
Rationale &

Causality

H10 (-COOH) 10.0 - 12.0 Broad Singlet 1H

The acidic proton

of the carboxylic

acid is highly

deshielded and

often appears as

a broad signal

due to hydrogen

bonding and

chemical

exchange. Its

position is

solvent and

concentration-

dependent.

H7 (=CH-) 5.5 - 6.0 Singlet 1H

This vinylic

proton is directly

attached to the

electron-

withdrawing

carboxylic acid

group and the

exocyclic double

bond, leading to

a significant

downfield shift. It

has no adjacent

protons, resulting

in a singlet.

H2, H6 (Allylic) 2.2 - 2.8 Multiplet 4H These four

protons are

allylic to the

double bond,

which causes a
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downfield shift

compared to

typical cyclohexyl

protons. The two

positions (C2

and C6) are

diastereotopic,

and the protons

on each carbon

are also

diastereotopic,

leading to a

complex

multiplet.

H3, H4, H5 1.5 - 1.8 Multiplet 6H

These are the

remaining

methylene

protons on the

cyclohexane

ring. They are in

a more typical

aliphatic

environment and

are expected to

appear as a

complex,

overlapping

multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon

framework. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: The same spectrometer is used.

Acquisition Parameters: Standard ¹³C acquisition involves proton decoupling to simplify the

spectrum to a series of singlets. A sufficient relaxation delay and number of scans are crucial

for accurate integration, especially for quaternary carbons. Distortionless Enhancement by

Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) should be run to

differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Standard Fourier transformation, phasing, and baseline correction are

applied.

Predicted ¹³C NMR Spectral Data
The chemical shifts are predicted based on the hybridization and electronic environment of

each carbon atom.
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Carbon(s)
Predicted Chemical Shift (δ,

ppm)
Rationale & Causality

C8 (C=O) 170 - 175

The carbonyl carbon of the

carboxylic acid is highly

deshielded due to the double

bond to one oxygen and a

single bond to another, placing

it far downfield.

C1 (=C<) 155 - 165

This is a quaternary sp² carbon

of the exocyclic double bond,

part of the cyclohexane ring.

Its position is significantly

downfield due to being part of

a double bond.

C7 (=CH) 115 - 120

This sp² carbon is bonded to a

proton. It is shielded relative to

C1 because it is further from

the electron-withdrawing

carbonyl group.

C2, C6 30 - 40

These sp³ carbons are allylic to

the double bond, causing a

moderate downfield shift

compared to typical alkane

carbons.

C4 28 - 32

This sp³ carbon is in a

standard aliphatic environment

within the ring.

C3, C5 25 - 29

These sp³ carbons are also in

a standard aliphatic

environment. Minor differences

in chemical shift between C3,

C4, and C5 are expected due

to their relative positions.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional

groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be

used, which requires placing a small drop of the liquid directly on the ATR crystal.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard. A

background spectrum of the clean salt plates or ATR crystal should be taken first.

Acquisition: The sample spectrum is then recorded. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The background is automatically subtracted from the sample spectrum to

yield the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
The spectrum of 2-Cyclohexylideneacetic acid will be dominated by absorptions from the

carboxylic acid and the C=C double bond.
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Wavenumber (cm⁻¹) Vibration Type Intensity
Causality & Key

Features

2500-3300
O-H stretch

(Carboxylic Acid)
Broad, Strong

This is a hallmark of a

carboxylic acid dimer

formed via hydrogen

bonding. It is a very

broad and often

intense absorption

that can obscure C-H

stretching signals.[2]

2850-2960 C(sp³)-H stretch Medium-Strong

These correspond to

the C-H stretching

vibrations of the

methylene groups in

the cyclohexane ring.

[2]

~3030 C(sp²)-H stretch Medium-Weak

The stretching

vibration of the

hydrogen attached to

the exocyclic double

bond (C7-H7). Often

appears as a shoulder

on the more intense

C(sp³)-H bands.

1690-1720
C=O stretch

(Carboxylic Acid)
Strong, Sharp

The carbonyl stretch

is one of the most

intense peaks in the

spectrum. Its position

indicates a conjugated

carboxylic acid.[3]

1640-1660 C=C stretch Medium The stretching

vibration of the

exocyclic double

bond. Its intensity is

moderate as the bond

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://uomustansiriyah.edu.iq/media/lectures/4/4_2020_06_26!01_36_22_PM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2020_06_26!01_36_22_PM.pdf
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/12%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is not fully

symmetrical.

1210-1320 C-O stretch Strong

Associated with the C-

O single bond of the

carboxylic acid group.

910-950 O-H bend Broad, Medium

Out-of-plane bending

of the carboxylic acid

O-H group.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition (Electron
Ionization)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons

(typically 70 eV), causing the molecule to lose an electron and form a radical cation, the

molecular ion (M⁺•).

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation
The molecular weight of 2-Cyclohexylideneacetic acid (C₈H₁₂O₂) is 140.18 g/mol .[1] The

mass spectrum is expected to show a molecular ion peak at m/z = 140.
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[C₈H₁₂O₂]⁺•
m/z = 140

(Molecular Ion)

[M - •OH]⁺
m/z = 123

- •OH

[M - •COOH]⁺
m/z = 95

- •COOH

[M - H₂O]⁺•
m/z = 122

- H₂O (McLafferty)

[C₅H₇]⁺
m/z = 67

- C₂H₄ (RDA)

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for 2-Cyclohexylideneacetic acid in EI-MS.

Key Predicted Fragments:

m/z = 140 (M⁺•): The molecular ion peak. Its presence confirms the molecular weight of the

compound.

m/z = 123: Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group. This is a

common fragmentation for carboxylic acids.[4]

m/z = 95: Loss of the entire carboxyl radical (•COOH, 45 Da). This would leave the

cyclohexylidene methyl cation.

m/z = 122: Loss of a water molecule (H₂O, 18 Da). This can occur via a McLafferty-type

rearrangement involving a γ-hydrogen from the cyclohexyl ring.[5]

m/z = 67: A subsequent fragmentation of the m/z 95 ion, potentially through a retro-Diels-

Alder (RDA) type cleavage of the cyclohexene ring formed after the initial fragmentation,

leading to the loss of ethylene (28 Da).

Conclusion
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The spectroscopic characterization of 2-Cyclohexylideneacetic acid is a textbook example of

synergistic analytical chemistry. ¹H and ¹³C NMR define the precise connectivity of the carbon-

hydrogen framework, IR spectroscopy provides rapid confirmation of the key carboxylic acid

and alkene functional groups, and mass spectrometry confirms the molecular weight and offers

insight into the molecule's stability and fragmentation patterns. This guide, by integrating

predictive analysis with foundational principles, provides researchers with a robust framework

for the identification, quality control, and further investigation of this and structurally related

molecules in their scientific endeavors.

References
SpectraBase. (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. [Link]
University of Calgary.
Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]
SpectraBase. Cyclohexaneacetic acid. [Link]
Royal Society of Chemistry. ¹³C NMR Spectrum of (2E)-2-[(2S)-.... [Link]
Unknown Source. ¹³C NMR. [Link]
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
Chemistry LibreTexts.
Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental)
(HMDB0000042). [Link]
Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental)
(HMDB0000042). [Link]
Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental)
(HMDB0000042). [Link]
Wikipedia.
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Unknown Source. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
[Link]
YouTube.
SlidePlayer. Infrared Spectroscopy. [Link]
UCLA Chemistry. IR Chart. [Link]
Michigan State University. IR Absorption Table. [Link]
Chemsrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. [Link]
PubChem.
PubChem. 2-(4-methylcyclohexylidene)acetic Acid. [Link]
PubChem. Cyclohexaneacetic acid. [Link]
PubChem. Sodium Dodecylbenzenesulfonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b074993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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